[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE
Overview
Description
[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Preparation Methods
The synthesis of [(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE typically involves the reaction of ethyl isothiocyanate with sodium azide in the presence of a suitable solvent such as water or acetonitrile. The reaction conditions are usually mild, and the product can be obtained in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .
Chemical Reactions Analysis
[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as triethylamine, and reaction temperatures ranging from room temperature to moderate heating . Major products formed from these reactions include various substituted tetrazoles, amines, and sulfoxides .
Scientific Research Applications
[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in biological systems . This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects. The thio group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE can be compared with other similar compounds, such as:
5-(Ethylthio)-1H-tetrazole: This compound has a similar structure but lacks the nitrile group, which can affect its reactivity and applications.
1-Phenyl-1H-tetrazole-5-thiol:
The uniqueness of this compound lies in its combination of the tetrazole ring, thio group, and nitrile group, which together confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-(1-ethyltetrazol-5-yl)sulfanylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5S/c1-2-10-5(7-8-9-10)11-4-3-6/h2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBHCXLPIRGGHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)SCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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